Journal Name:Filtration + Separation
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Design of NMR Pulses by Iterative Optimization of Phases
Filtration + Separation ( IF 0 ) Pub Date: 2023-02-14 , DOI: 10.1007/s00723-023-01528-9
The paper describes an iterative algorithm for design of broadband excitation and inversion pulses in high-resolution NMR. The pulse sequence is represented as a sequence of small flip angle pulses with varying phases. The phases are sequentially updated maximizing the overlap between initial and target magnetization. The update of phases can be solved in closed form. Experimental excitation profiles of these pulse sequences are displayed for the residual HDO signal in a sample of 99.5% D2O as a function of resonance offset.
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A Study on the Effect of Contrast Concentration on Fatty Liver Quantitative Analysis of 9.4 T STEM and PRESS MRS: A Virtual Fatty Liver Phantom Study
Filtration + Separation ( IF 0 ) Pub Date: 2023-01-23 , DOI: 10.1007/s00723-023-01524-z
We investigated the effect of T2* on each lipid proton through a phantom experiment by the effect of contrast medium concentration on magnetic resonance spectroscopy PRESS (Point Resolved Spectroscopy) and STEAM (Stimulated Echo Acquisition Mode) pulse sequence. We produced a virtual fatty liver phantom with 10% fat deposited, under the assumption that the contrast medium was absorbed at two concentrations in the liver. The main feature of this phantom is that the fat content of the two types of phantoms is the same, but the concentration of the contrast medium is (0.3 and 5) mM, respectively. Data of the phantom were acquired using a 9.4 T high magnetic field MRI/S inspection device, and at this time, MRS was acquired with a 4-ch receive coil for data reception. The MRS signal of each lipid proton (LP) according to the TE change was measured using the STEAM and PRESS pulse sequences, and the spin–spin relaxation was calculated for the measured lipid proton signal through spin–spin relaxation curve fitting. The fat percentage in STEAM and PRESS calculated as the sum of M0 of the 7 lipid protons was (10.7 and 18.8) %, respectively, on 0.3 mM contrast medium fatty liver phantom. The accurate fat quantification is possible through spin–spin relaxation correction by acquiring data using the STEAM pulse sequence. The STEAM pulse sequence has the advantage of being able to accurately quantify each LP, because the j–j coupling effect between the lipid protons is small, but has the characteristic that the signal is measured two-to-three times lower than that of the PRESS pulse sequence. In an intrahepatic environment with a high contrast agent concentration, fat percentage error estimation occurs due to the T2* phenomenon, so MRS should be obtained before administration of the contrast agent. The PRESS pulse sequence data provide information suitable for clinical follow-up, or to evaluate the increase or decrease of fat deposition with high signal measurement, because the fat percentage is overestimated, due to the effect of J–J coupling, even when spin–spin correction is performed.
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Multicomponents of Spin–Spin Relaxation, Anisotropy of the Echo Decay, and Nanoporous Sample Structure
Filtration + Separation ( IF 0 ) Pub Date: 2023-06-24 , DOI: 10.1007/s00723-023-01553-8
We have experimentally and theoretically investigated multicomponent 1H nuclear magnetic resonance (NMR) echo decays in a-Si:H films containing anisotropic nanopores, in which randomly moving hydrogen molecules are entrapped. The experimental results are interpreted within the framework of the previously developed theory, in which a nanoporous material is represented as a set of nanopores containing liquid or gas, and the relaxation rate is determined by the dipole–dipole spin interaction, considering the restricted motion of molecules inside the pores. Previously, such characteristics of a nanostructure as the average volume of pores and their orientation distribution were determined from the angular dependences of the spin–spin and spin–lattice relaxation times. We propose a new approach to the analysis of the NMR signal, the main advantage of which is the possibility of obtaining nanostructure parameters from a single decay of the echo signal. In this case, there is no need to analyze the anisotropy of the relaxation time T2, the determination of which is a rather complicated problem in multicomponent decays. Despite multicomponent signals, the fitting parameter associated with the size and shape of nanopores is determined quite accurately. This made it possible to determine the size and shape of nanopores in a-Si:H films, herewith our estimates are in good agreement with the results obtained by other methods. The fitting of the decays also provides information about the nanostructure of the sample, such as the standard deviations of the angular distribution of pores and the polar and azimuthal angles of the average direction of the pore axes relative to the sample axis, with reasonable accuracy. The approach makes it possible to quantitatively determine the parameters of the non-spherical nanoporous structure from NMR data in a non-destructive manner.
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Improvement of Aspartate-Signal Fitting Accuracy in Asp-Edited MEGA-PRESS Spectra
Filtration + Separation ( IF 0 ) Pub Date: 2023-07-05 , DOI: 10.1007/s00723-023-01560-9
Changes in the aspartate (Asp) concentration are potential biomarkers of malate–aspartate shuttle dysfunction as well as the disturbances in the synthesis of NAA. J-difference editing can be utilized to detect a resolved Asp signal at δAsp ≈ 2.72 ppm. However, as this resonance has a complex shape, fitting of the Asp signal is challenging. In our study, we compare the performance of four Asp fitting models applied to data from three brain regions: the anterior cingulate gyrus (ACC), frontal white matter (DLPFA), and early visual cortex (VC). As a result, fitting with the phantom and simulated spectra can be recommended for robust Asp quantification spectra. This conclusion based on flexibility and suitability of these approaches for Asp fitting for all range of SNR. One gauss model shows the worst performance and could not be recommended for total Asp fitting. The absolute concentrations of Asp are quantified using a modified phantom calibration method. As a result, the estimated Asp concentrations are as close as possible to the biochemical estimations. The quantified Asp and tCr concentrations are, respectively, 1.69 ± 0.18 and 7.43 ± 0.71 for the ACC, 0.93 ± 0.14 and 5.86 ± 0.41 for the DLPFA, and 1.33 ± 0.35 and 8.4 ± 0.64 for the VC. Regional Asp variations in the brain are discovered; the Asp gray matter (GM) concentrations are higher than that in the white matter, and the Asp concentrations in the VC are significantly lower than that in the ACC, although the GM ratio is equal in all these regions.
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Investigations of the Spin-Hamiltonian Parameters and Defect Structure for the (TiO4)5− Tetrahedral Clusters in ZrSiO4: Ti3+ Crystal
Filtration + Separation ( IF 0 ) Pub Date: 2023-03-14 , DOI: 10.1007/s00723-023-01533-y
The spin-Hamiltonian parameters (g factors g//, g⊥ and hyperfine structure constants 47Ai, 49Ai, where i = // or ⊥, 47Ai and 49Ai denote the values of isotopes 47Ti3+ and 49Ti3+) of Ti3+ ions at the tetragonal tetrahedral Si4+ sites in ZrSiO4 crystal are computed from the high-order perturbation formulas based on the cluster approach where the contributions due to both the d orbitals of central dn ion and p orbitals of ligand ion are considered. The calculated results are reasonably coincident with the experimental values. The defect structure of tetragonal (TiO4)5− impurity cluster which differs from the replaced host (SiO4)4− cluster in ZrSiO4 is evaluated from the calculation. The results are discussed.
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DEER/PELDOR Study of the Effect of Extremely Low Concentrations of the Antimicrobial Peptide Chalciporin A on the Membrane Lipid Organization
Filtration + Separation ( IF 0 ) Pub Date: 2023-02-11 , DOI: 10.1007/s00723-023-01526-x
Antimicrobial peptides (AMPs) are promising therapeutic agents against drug-resistant bacteria. Many AMPs can directly interact with bacterial membranes, disturbing their integrity and/or functionality. Chalciporin A is a naturally occurring 14-mer AMP, belonging to the class of peptaibiotic. Spin-label electron paramagnetic resonance in its pulsed versions is a suitable tool to study intermolecular interactions in biological media. Here, we applied double electron–electron resonance (DEER, also known as PELDOR) and electron spin echo envelope modulation, to study model membranes of palmitoyl-oleoyl-glycero-phosphocholine in the presence of chalciporin A. The spin-labeled molecules were either chalciporin A or doxyl-spin-labeled stearic acids (DSAs). We observed that chalciporin A influences DSA clustering, disturbing the formation of the alternative sub-clusters in two opposing leaflets that was recently found in peptide-free membranes (Smorygina et al. in Langmuir 37:13909–13916, 2021). The intriguing point of this influence is that it takes place for peptide concentrations as small as 0.01 mol% (1/10,000 peptide-to-lipid ratio). The possible reasons for this membrane perturbation at extremely low concentrations are discussed.
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Dosimetric Identification of Gamma-Irradiated Progesterone and Propranolol Hydrochloride by Electron Paramagnetic Resonance Spectroscopy
Filtration + Separation ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1007/s00723-023-01566-3
In this study, radiation sensitivities of progesterone and propranolol hydrochloride samples irradiated with gamma in the 0–25 kGy dose range, which are widely used in medicine, were investigated by electron paramagnetic (EPR) resonance spectroscopy. Since the microwave saturation behavior of free radicals contributing to the spectra may be different, curves of signal intensities of the irradiated samples were obtained in the range of 0–15 mW depending on the microwave power. By using irradiated samples at dose values of 1, 5, 10, 15, 20 and 25 kGy, dose–response curves of the samples were obtained and the most appropriate mathematical functions and correlation coefficients were calculated. In addition, the extinction curves of the signal intensities of the samples were determined to test the stability of the free radicals formed in the irradiated samples at room temperature.
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Anisotropic Spin–Lattice and Spin–Spin Relaxations in Hydrogen Molecules Trapped in Non-Spherical Nanocavities
Filtration + Separation ( IF 0 ) Pub Date: 2022-12-10 , DOI: 10.1007/s00723-022-01515-6
We report on 1H NMR measurements of spin–lattice and spin–spin relaxation times in hydrogen molecules confined in nanocavities of the a-Si–H thin films. We found that the 1H spin–spin relaxation time T2 and the spin–lattice relaxation times T1 and T1ρ in the laboratory and rotating frames, respectively, exhibit anisotropic behavior as functions of the angle between the film growth direction and the applied magnetic field. This effect is caused by the dipole–dipole interaction of nuclear spins of hydrogen molecules experiencing restricted diffusion in ellipsoid-like nanocavities. The experimental results are analyzed within the framework of the previously developed theory. The analysis allows determining the distribution of nanocavities over orientations in the film under study. Similar phenomena can occur in various materials containing nanocavities and in nanoporous compounds of various origins in which molecular diffusion occurs and to which the above approach is applicable.
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EPR Viscometric Measurements Using a 13C-Labeled Triarylmethyl Radical in Protein-Based Biotherapeutics and Human Synovial Fluids
Filtration + Separation ( IF 0 ) Pub Date: 2023-06-29 , DOI: 10.1007/s00723-023-01556-5
The viscosity measurements are of clinical significance for evaluation of the potential pathological conditions of biological lubricants, such as synovial fluids of joints, and for formulation and characterization of peptide- and protein-based biotherapeutics. Due to inherent potential therapeutic activity, protein drugs have proven to be one of the most efficient therapeutic agents in treatment of several life-threatening disorders, such as diabetes and autoimmune diseases. However, home-use applications for treating chronic inflammatory diseases, such as diabetes and rheumatoid arthritis, necessitate the development of high-concentration insulin and monoclonal antibodies formulations for patient self-administration. High protein concentrations can affect viscosity of the corresponding drug solutions complicating their manufacture and administration. The measurements of the viscosity of new insulin analogs and monoclonal antibodies solutions under development is of practical importance to avoid unwanted highly viscous, and therefore, painful for injection drug formulations. Recently, we have demonstrated capability of the electron paramagnetic resonance (EPR) viscometry using viscosity-sensitive 13C-labeled trityl spin probe (13C1-dFT) to report the viscosity of human blood, and interstitial fluids measured in various organs in mice ex vivo and in anesthetized mice, in vivo. In the present work, we demonstrate utility of the EPR viscometry using 13C1-dFT to measure microviscosity of commercial insulin samples, antibodies solution, and human synovial fluids using small microliter volume samples (5–50 µL). This viscometry analysis approach provides useful tool to control formulations and administration of new biopharmaceuticals, and for evaluation of the state of synovial fluids of importance for clinical applications.
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Coupling Sub-nanoliter BDPA Organic Radical Spin Ensembles with YBCO Inverse Anapole Resonators
Filtration + Separation ( IF 0 ) Pub Date: 2022-11-02 , DOI: 10.1007/s00723-022-01505-8
We report the development and test of planar microwave Inverse Anapole Resonators (IARs) made of superconducting Yttrium Barium Copper Oxide (YBCO) for electron spin resonance spectroscopy on small samples. We first characterize our resonators in zero field and then by carrying out transmission spectroscopy on a diluted \(\alpha ,\gamma \)-bisdiphenylene-\(\beta \)-phenylally (BDPA) organic radical spin ensemble in an applied magnetic field. These IARs allow us to carry out electron spin resonance spectroscopy both in continuous-wave and pulsed-wave mode, and to estimate the spin memory time of BDPA. The comparison with the results obtained for the same sample on typical linear coplanar resonators shows an improvement by \(\approx 2\text { - up to}\,3\) – orders of magnitude in spin sensitivity, with effective sensing volumes below 1 nanoliter. The best sensitivity we achieved is \(S\approx \,10^{7}\,\text {spin}/\sqrt{\mathrm{Hz}}\) in the pulsed-wave regime. These results compare well with similar experiments reported in the literature.
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